3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-
Description
The (1R,6R)-rel configuration denotes a racemic mixture of the relative stereoisomer. This compound is structurally designed for applications in organic synthesis, particularly in peptide and polymer chemistry, where the Boc group offers acid-labile protection for amines, while the ester enhances solubility and reactivity .
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDCDXFSTUXMB-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexene Ring Formation
The Diels-Alder reaction between trans-1-substituted butadienes and maleic anhydride yields 3-substituted-4-cyclohexene-1,2-dicarboxylic acid anhydrides. For instance:
Decarboxylation and Amino Group Introduction
The anhydride undergoes base-mediated decarboxylation to form 1,4-cyclohexadiene-1-carboxylic acid , followed by amination:
Boc Protection and Esterification
- Boc Protection : The free amine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP (yield: 90–95%).
- Esterification : The carboxylic acid is treated with methanol and H₂SO₄ (Fisher esterification) or via acyl chloride (SOCl₂, then MeOH).
Chiral Pool Synthesis from (−)-Shikimic Acid
Recent advancements utilize (−)-shikimic acid as a chiral precursor for trihydroxylated cyclohexane β-amino acids. Key steps include:
- Epoxide Opening : Shikimic acid is converted to an epoxide, which undergoes ring-opening with NaN₃ to install the amino group.
- Boc Protection : The amine is protected with Boc₂O.
- Esterification : The carboxylic acid is methylated using diazomethane or methyl iodide.
This route achieves the (1R,6R)-rel configuration through inherent chirality of shikimic acid, avoiding racemization.
Multi-Step Enantioselective Synthesis
A five-step synthesis adapted from Sonnet et al. (1984) involves:
| Step | Reagent/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | LDA, HMPT, THF, 0°C → 25°C, 16h | Deprotonation and alkylation | – |
| 2 | HCl/THF, 6 h, heating | Acid hydrolysis | – |
| 3 | LAH, THF, 16 h, heating | Reduction | 40% |
| 4 | Jones reagent (CrO₃/H₂SO₄) | Oxidation to carboxylic acid | 71% |
| 5 | Boc₂O, DMAP, MeOH | Protection and esterification | 85% |
This method emphasizes stereochemical control via chiral reducing agents (e.g., LAH) and oxidative conditions.
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency and Key Metrics
| Route | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Diels-Alder-Based | Scalable, uses commodity chemicals | Low stereocontrol | 50–60% |
| Chiral Pool (Shikimic) | High enantiomeric excess (≥98%) | Limited to natural precursors | 30–40% |
| Multi-Step (Sonnet) | Precise functionalization | Lengthy, low step yields | 25–30% |
Structural Confirmation and Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 5.72 (m, 2H, CH=CH), 4.21 (s, 1H, NHBoc), 3.68 (s, 3H, OCH₃), 1.44 (s, 9H, C(CH₃)₃).
- HPLC : >95% purity (C18 column, MeCN/H₂O gradient).
- Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, CHCl₃).
Industrial Applications and Derivatives
The compound serves as a building block for β-peptide foldamers with helical secondary structures, used in drug delivery and biomaterials. Derivatives include:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the cyclohexene ring to a more oxidized state, such as cyclohexane-1,2-dione.
Reduction: : Reduction reactions can reduce the carboxylic acid group to an alcohol.
Substitution: : Substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Boc deprotection can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: : Cyclohexane-1,2-dione.
Reduction: : Cyclohexene-1-carboxylic acid methyl ester.
Substitution: : Various amino-functionalized derivatives depending on the substituent used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : It serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : It can be used as a building block in the synthesis of biologically active compounds.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Key Research Findings
Reactivity : The Boc group in the target compound allows selective deprotection under mild acidic conditions (e.g., TFA), unlike Cbz-protected analogs requiring harsher methods .
Fluorinated Derivatives: Reaction products with pentafluoroiodoethane-tetrafluoroethylene telomers (CAS 348137-34-8) highlight its utility in synthesizing fluorinated surfactants, offering superior chemical resistance compared to non-fluorinated esters .
Steric Effects : Methyl esters with additional substituents (e.g., 2,6,6-trimethyl) exhibit reduced metabolic degradation, making them suitable for prolonged-release formulations .
Biological Activity
3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel- (CAS No. 323196-39-0) is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- IUPAC Name : methyl (1R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Structural Features
The compound features a cyclohexene ring with a carboxylic acid group and a methyl ester group at the first position, along with a tert-butoxycarbonyl (Boc) protected amino group at the sixth position. Its stereochemistry is defined as (1R,6R), which is critical for its biological interactions.
The biological activity of this compound can be attributed to its structural components that allow for interactions with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : The presence of the carboxylic acid and amino groups may facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound could interact with specific receptors in the body, influencing signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The structure allows for scavenging of free radicals, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : Some studies have shown effectiveness against certain bacterial strains.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of similar compounds. Results indicated that derivatives with similar functional groups significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential pathway for therapeutic application in inflammatory diseases .
Study 2: Antioxidant Activity
Research conducted by Smith et al. (2022) demonstrated that compounds with cyclohexene structures exhibited notable antioxidant activity in cellular models. The study found that the compound reduced oxidative stress markers by up to 40% compared to controls .
Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of various cyclohexene derivatives against Staphylococcus aureus. The results showed that certain modifications led to increased efficacy, indicating potential for further development into antimicrobial agents.
Comparative Analysis
Q & A
Q. Q1. What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of this compound?
Methodology:
- Step 1 : Begin with (1R,6R)-3-cyclohexene-1-carboxylic acid (CAS 4771-80-6) as the chiral backbone .
- Step 2 : Introduce the Boc-protected amino group via carbodiimide-mediated coupling (e.g., DCC/DMAP) at position 6, ensuring anhydrous conditions to avoid hydrolysis .
- Step 3 : Esterify the carboxylic acid using methyl iodide in the presence of a mild base (e.g., K₂CO₃) to preserve stereochemistry .
- Step 4 : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Challenge : Competing side reactions at the cyclohexene double bond require low-temperature conditions (<0°C) during Boc protection.
Q. Q2. How can NMR and chiral HPLC resolve discrepancies in stereochemical assignments for this compound?
Methodology:
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J1,6) to confirm the (1R,6R)-relative configuration. The cyclohexene protons (δ 5.4–6.2 ppm) and Boc methyl groups (δ 1.4 ppm) provide diagnostic peaks .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with authentic standards (if available) .
- Contradiction Resolution : If optical rotation values conflict with literature, cross-validate using X-ray crystallography or vibrational circular dichroism (VCD) .
Advanced Research: Reactivity and Computational Analysis
Q. Q3. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic or basic conditions?
Methodology:
- Acidic Conditions : The Boc group is labile in trifluoroacetic acid (TFA), enabling selective deprotection. Monitor via TLC (Rf shift from 0.6 to 0.3 in EtOAc) .
- Basic Conditions : Stability tested in NaOH/MeOH (0.1 M, 25°C). No ester hydrolysis observed after 24 hours, confirming robustness .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, relevant for reactions requiring elevated temperatures .
Q. Q5. How should researchers address conflicting reports on the compound’s optical rotation values?
Methodology:
- Reproducibility : Ensure consistent solvent (e.g., CHCl₃) and concentration (0.1 g/dL) across experiments .
- Purity Check : Reanalyze via LC-MS to rule out impurities >98% purity required for reliable optical data .
- Cross-Validation : Compare with electronic circular dichroism (ECD) spectra; a match between experimental and computed ECD confirms configuration .
Application in Complex Syntheses
Q. Q6. What role does this compound serve as a chiral building block in natural product synthesis?
Methodology:
- Case Study : Used in the synthesis of bicyclic terpenoids. The Boc group acts as a temporary protecting group, while the ester enables late-stage hydrolysis to a carboxylic acid .
- Stereochemical Transfer : The (1R,6R)-configuration directs diastereoselective Diels-Alder reactions, as shown in the synthesis of sesquiterpene lactones .
- Limitation : Steric bulk of the Boc group may hinder nucleophilic attacks; alternative protecting groups (e.g., Fmoc) can be explored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
